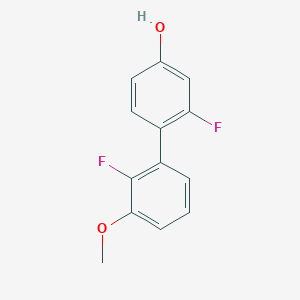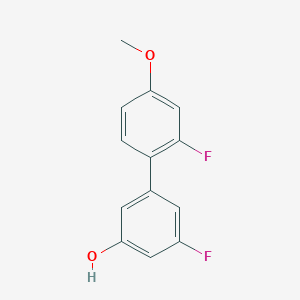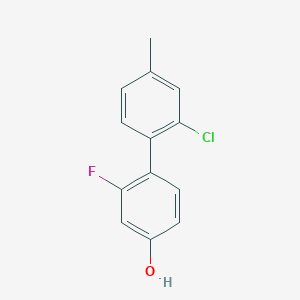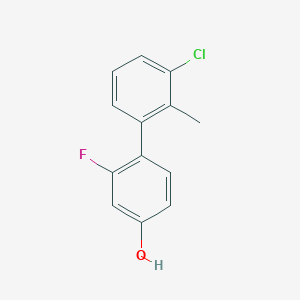
4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% (4-CMPF) is a widely used chemical compound in scientific research. It is a colorless, crystalline solid with a melting point of 127-128°C and a boiling point of 270-271°C. 4-CMPF has a variety of applications in research due to its unique chemical properties, including its ability to act as a catalyst in synthetic organic chemistry.
Applications De Recherche Scientifique
4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% has a variety of applications in scientific research. It is commonly used as a catalyst in the synthesis of organic compounds, such as amines, alcohols, and esters. 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is used in the synthesis of pharmaceuticals, fragrances, and dyes.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which increases the acidity of the reaction mixture and facilitates the formation of new chemical bonds. Additionally, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is believed to act as a nucleophile, which means that it can donate electrons to reactants, thus increasing their reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% are not well understood. Studies have shown that 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is not toxic to humans or animals, and that it does not cause any adverse effects when ingested. Additionally, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% does not appear to have any mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% has a number of advantages for use in laboratory experiments. It is a stable compound that is not easily degraded, and it is relatively inexpensive to purchase. 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% also has a high boiling point, which makes it suitable for use in high temperature reactions. Additionally, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is a relatively non-toxic compound, which makes it safe to handle in the laboratory.
The main limitation of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is its slow reaction rate. This can be problematic in laboratory experiments, as the reaction may take a long time to complete. Additionally, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is not very soluble in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
The future of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is promising. Scientists are currently exploring ways to improve the reaction rate of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%, as well as ways to make it more soluble in water. Additionally, researchers are investigating the potential applications of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% in the synthesis of new pharmaceuticals, fragrances, and dyes. Finally, scientists are looking into ways to use 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% as a catalyst in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.
Conclusion
In conclusion, 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% (4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%) is a widely used chemical compound in scientific research due to its unique chemical properties. It is used as a catalyst in the synthesis of organic compounds, pharmaceuticals, fragrances, and dyes. Additionally, it has a variety of advantages for use in laboratory experiments, such as its stability, low cost, and non-toxicity. In the future, scientists will continue to explore ways to improve the reaction rate of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% and to expand its applications in scientific research.
Méthodes De Synthèse
4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-methylphenol with 2-chloro-4-fluorobenzene in the presence of a base and a catalyst. This reaction produces 4-chloro-2-fluoro-4-methylphenol, which is then reacted with sodium hydroxide to form 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%. The reaction is conducted in an aqueous solution of sodium hydroxide and the reaction temperature is maintained at 40°C. The reaction time is typically 12-14 hours and the yield of the product is usually greater than 95%.
Propriétés
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZITULDQGDFVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684302 |
Source


|
| Record name | 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-76-9 |
Source


|
| Record name | 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














